Journal Name:Drug and Chemical Toxicology
Journal ISSN:0148-0545
IF:2.597
Journal Website:http://informahealthcare.com/journal/dct
Year of Origin:1977
Publisher:Informa Healthcare
Number of Articles Per Year:64
Publishing Cycle:Quarterly
OA or Not:Not
Cyclin-Dependent Kinase Degradation via E3 Ligase Binding for Potential Disease Modulation in Cancer Treatment
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsmedchemlett.3c00275
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription. Their dysregulation has been implicated in various diseases, including cancer. This Patent Highlight focuses on recent advances in the development of CDK inhibitor–E3 ligase binding moiety conjugates for targeted CDK degradation and their potential applications in treating diseases modulated by CDKs. The exemplary PROTAC compounds exhibit a broad range of pharmacological activities associated with degradation of the CDK protein target for the treatment of cancer.
Detail
The Hitchhiker’s Guide to Deep Learning Driven Generative Chemistry
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-29 , DOI: 10.1021/acsmedchemlett.3c00041
This microperspective covers the most recent research outcomes of artificial intelligence (AI) generated molecular structures from the point of view of the medicinal chemist. The main focus is on studies that include synthesis and experimental in vitro validation in biochemical assays of the generated molecular structures, where we analyze the reported structures’ relevance in modern medicinal chemistry and their novelty. The authors believe that this review would be appreciated by medicinal chemistry and AI-driven drug design (AIDD) communities and can be adopted as a comprehensive approach for qualifying different research outcomes in AIDD.
Detail
Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-22 , DOI: 10.1021/acsmedchemlett.3c00187
The rise of multidrug-resistant (MDR) Gram-negative bacteria is a major global health problem necessitating the discovery of new classes of antibiotics. Novel bacterial topoisomerase inhibitors (NBTIs) target the clinically validated bacterial type II topoisomerases with a distinct binding site and mechanism of action to fluoroquinolone antibiotics, thus avoiding cross-resistance to this drug class. Here we report the discovery of a series of NBTIs incorporating a novel indane DNA binding moiety. X-ray cocrystal structures of compounds 2 and 17a bound to Staphylococcus aureus DNA gyrase–DNA were determined, revealing specific interactions with the enzyme binding pocket at the GyrA dimer interface and a long-range electrostatic interaction between the basic amine in the linker and the carboxylate of Asp83. Exploration of the structure–activity relationship within the series led to the identification of lead compound 18c, which showed potent broad-spectrum activity against a panel of MDR Gram-negative bacteria.
Detail
Targeting KRASG12D Mutations: Discovery of Small Molecule Inhibitors for the Potential Treatment of Intractable Cancers
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsmedchemlett.3c00277
The KRASG12D mutation, frequently found in pancreatic cancer, is representative of various challenging cancers and is a crucial target for chemotherapy drug development. Researchers are exploring highly selective and potent small molecule inhibitors of KRASG12D to meet the needs of patients with this mutation. The Patent Highlight reveals novel compounds capable of inhibiting KRASG12D proteins, potentially useful in treating KRASG12D-associated diseases, including cancers.
Detail
Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsmedchemlett.3c00220
This Patent Highlight presents a method to treat inflammatory or neurological disorders in subjects needing treatment. The method involves administering a therapeutically effective amount of a composition containing a subhallucinogenic concentration of substituted phenethylamine. The substituted phenethylamine may belong to the 2C-X family, including 2C-H, 2C-I, 2C-B, or 2C-E. The specific concentration depends on the chronic inflammation’s severity, with 25 mg for mild, 50 mg for moderate, and 100 mg for severe cases.
Detail
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-23 , DOI: 10.1021/acsmedchemlett.3c00056
The role of peroxisome proliferator-activated receptor alpha (PPARα) in retinal biology is clarifying, and evidence demonstrates that novel PPARα agonists hold promising therapeutic utility for diseases like diabetic retinopathy and age-related macular degeneration. Herein, we disclose the design and initial structure–activity relationships for a new biaryl aniline PPARα agonistic chemotype. Notably, this series exhibits subtype selectivity for PPARα over other isoforms, a phenomenon postulated to be due to the unique benzoic acid headgroup. This biphenyl aniline series is sensitive to B-ring functionalization but allows isosteric replacement, and provides an opportunity for C-ring extension. From this series, 3g, 6j, and 6d were identified as leads with <90 nM potency in a cell-based luciferase assay cell and exhibited efficacy in various disease-relevant cell contexts, thereby setting the stage for further characterization in more advanced in vitro and in vivo models.
Detail
Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-22 , DOI: 10.1021/acsmedchemlett.2c00495
Prostaglandin E2 (PGE2) receptor 4 (EP4) is one of four EP receptors commonly upregulated in the tumor microenvironment and plays vital roles in stimulating cell proliferation, invasion, and metastasis. Biochemical blockade of the PGE2–EP4 signaling pathway is a promising strategy for controlling inflammatory and immune related disorders. Recently combination therapies of EP4 antagonists with anti-PD-1 or chemotherapy agents have emerged in clinical studies for lung, breast, colon, and pancreatic cancers. Herein, a novel series of indole-2-carboxamide derivatives were identified as selective EP4 antagonists, and SAR studies led to the discovery of the potent compound 36. Due to favorable pharmacokinetics properties and good oral bioavailability (F = 76%), compound 36 was chosen for in vivo efficacy studies. Compound 36 inhibited tumor growth in a CT-26 colon cancer xenograft better than E7046 and a combination of 36 with capecitabine significantly suppressed tumor growth (TGI up to 94.26%) in mouse models.
Detail
In This Issue, Volume 14, Issue 7
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-13 , DOI: 10.1021/acsmedchemlett.3c00267
This article has not yet been cited by other publications.
Detail
Sub-stoichiometric Modulation of Viral Targets─Potent Antiviral Agents That Exploit Target Vulnerability
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsmedchemlett.3c00279
The modulation of oligomeric viral targets at sub-stoichiometric ratios of drug to target has been advocated for its efficacy and potency, but there are only a limited number of documented examples. In this Viewpoint, we summarize the invention of the HIV-1 maturation inhibitor fipravirimat and discuss the emerging details around the mode of action of this class of drug that reflects inhibition of a protein composed of 1,300–1,600 monomers that interact in a cooperative fashion. Similarly, the HCV NS5A inhibitor daclatasvir has been shown to act in a highly sub-stoichiometric fashion, inhibiting viral replication at concentrations that are ∼23,500 lower than that of the protein target.
Detail
Nitrogen-Containing 2,3-Dihydroquinazolinone Compounds as Nav1.8 Inhibitors for Treating Pain and Cardiovascular Diseases
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsmedchemlett.3c00235
Provided herein are novel nitrogen-containing 2,3-dihydroquinazolinone compounds as Nav1.8 inhibitors, pharmaceutical compositions, use of such compounds in treating pain and cardiovascular diseases, and processes for preparing such compounds.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 34 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/ldct